3,6-Dichloropyridazine-4-carbonitrile
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Overview
Description
3,6-Dichloropyridazine-4-carbonitrile is a heterocyclic organic compound with potential applications in various fields of research and industry . It has a molecular weight of 173.99 and its IUPAC name is 3,6-dichloro-4-pyridazinecarbonitrile .
Synthesis Analysis
The synthesis of this compound can be achieved through a reaction involving 3,6-dichloropyridazine-4-carboxamide and phosphorus oxychloride . The mixture is heated to reflux for 1 hour, then concentrated under vacuum. The residue is dissolved in dichloromethane, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under vacuum. The residue is then purified by silica gel column chromatography eluting with ethyl acetate/petroleum ether .Molecular Structure Analysis
The molecular formula of this compound is C5HCl2N3 . The InChI code is 1S/C5HCl2N3/c6-4-1-3 (2-8)5 (7)10-9-4/h1H .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a density of 1.6±0.1 g/cm3 . Its boiling point is 360.8±37.0 °C at 760 mmHg . The compound is soluble, with a solubility of 0.869 mg/ml or 0.005 mol/l .Scientific Research Applications
Efficient Synthesis Techniques
Research highlights the development of efficient synthesis techniques for derivatives of 3,6-Dichloropyridazine-4-carbonitrile, contributing to advancements in organic chemistry. For instance, Wunderlich and Knochel (2008) demonstrated the smooth metallation of 3,6-Dichloropyridazine using a specific organozinc compound, leading to highly substituted pyrazolo[3,4-c]pyridazines derivatives, showcasing an innovative approach to functionalizing this compound for further chemical transformations Wunderlich & Knochel, 2008.
Antibacterial and Antifungal Activities
The chemical derivatives synthesized from this compound have been explored for their potential antibacterial and antifungal activities. Studies by Rostamizadeh et al. (2013) on pyrazolo[3,4-d]pyrimidine derivatives revealed promising antibacterial properties Rostamizadeh et al., 2013. Additionally, Foks et al. (2009) investigated new pyridazine derivatives for their fungicidal and antibacterial activities, contributing to the search for novel antimicrobial agents Foks et al., 2009.
Antioxidant Properties
The exploration of antioxidant properties in derivatives of this compound underscores the compound's potential in developing agents to mitigate oxidative stress. Salem et al. (2015) synthesized novel fused heterocyclic compounds from a tetrahydropyrimidine derivative, exhibiting significant antioxidant activities Salem et al., 2015.
Structural Analysis and Characterization
Significant work has been done on the structural analysis and characterization of this compound derivatives. Khalafy et al. (2014) confirmed the structure of a pyridazine derivative through comprehensive spectral and crystallographic studies, aiding in the understanding of its chemical behavior Khalafy et al., 2014.
Safety and Hazards
Properties
IUPAC Name |
3,6-dichloropyridazine-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl2N3/c6-4-1-3(2-8)5(7)10-9-4/h1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVHRZSJJSZRFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN=C1Cl)Cl)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30494817 |
Source
|
Record name | 3,6-Dichloropyridazine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30494817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.98 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35857-93-3 |
Source
|
Record name | 3,6-Dichloropyridazine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30494817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-dichloropyridazine-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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